molecular formula C12H19NO4 B1411836 Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1419101-34-0

Methyl exo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1411836
CAS No.: 1419101-34-0
M. Wt: 241.28 g/mol
InChI Key: NJKNDGQUFLNXNJ-JVHMLUBASA-N
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Description

“Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate” is a chemical compound that is part of the 3-azabicyclo[3.1.0]hexane-6-carboxylate scaffold . This structure is found in a wide range of biologically active natural products, drugs, and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) under low catalyst loadings . The process is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) . This reaction can be conducted under low catalyst loadings . The reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .

Scientific Research Applications

Chemical Reactions and Isomer Formation

  • Isomer Formation : Research shows that compounds similar to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, like methyl 6-iodo-3-azabicyclo[3.1.0]hexane-6-carboxylates, can be produced as mixtures of exo and endo isomers through reactions with iodinating agents (Molchanov et al., 2003).
  • Synthesis of Fluorinated Compounds : Substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates, similar in structure to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, have been synthesized as a mixture of exo- and endo-isomers (Molchanov et al., 2002).

Synthesis of Novel Compounds

  • Synthesis of Transition State Analogs : Azabicyclo[3.1.0]hexane transition state (TS) analogs have been synthesized, which are structurally similar to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (Young & Horenstein, 2004).
  • Creation of Anti-HCV Drug Precursors : An efficient synthesis of a key chiral bicyclic proline fragment employed in the construction of the potent anti-HCV drug boceprevir has been demonstrated, which is structurally related to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (Kallam et al., 2017).

Methodological Studies

  • Phosphorylation Studies : The phosphorylation of compounds structurally similar to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate has been studied, revealing insights into the formation of phosphorylated bicycles (Sousa et al., 2010).
  • Asymmetric Synthesis of Amino Acid Derivatives : Asymmetric synthesis using Aza-Diels-Alder reactions in aqueous solution has been studied for the creation of derivatives similar to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate (Waldmann & Braun, 1991).

Synthesis of Novel Frameworks

  • Novel Opioid Ligands : A new class of opioid ligand with an azabicyclo[3.1.0]hexane core, structurally related to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, has been discovered and synthesized (Lunn et al., 2011).
  • Chiral 3-Azabicyclo[3.1.0]hexanes Synthesis : A method for creating chiral 3-azabicyclo[3.1.0]hexanes, which are structurally related to Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate, has been developed (Li et al., 2022).

Mechanism of Action

The mechanism of action for the synthesis of this compound involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) . This reaction can be conducted under low catalyst loadings .

Future Directions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

Properties

IUPAC Name

3-O-tert-butyl 6-O-methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNDGQUFLNXNJ-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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